molecular formula C7H8Cl3NO B12437304 [(3,5-Dichlorophenyl)methoxy]azanium chloride

[(3,5-Dichlorophenyl)methoxy]azanium chloride

Cat. No.: B12437304
M. Wt: 228.5 g/mol
InChI Key: VSHLKHOWFHVZGF-UHFFFAOYSA-M
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Description

[(3,5-Dichlorophenyl)methoxy]azanium chloride is an organochlorine compound featuring a 3,5-dichlorophenyl group linked to a methoxyazanium chloride moiety. The 3,5-dichlorophenyl group is a common structural motif in agrochemicals and pharmaceuticals due to its electronic and steric properties, which enhance binding to biological targets.

Properties

Molecular Formula

C7H8Cl3NO

Molecular Weight

228.5 g/mol

IUPAC Name

(3,5-dichlorophenyl)methoxyazanium;chloride

InChI

InChI=1S/C7H8Cl2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4H2,10H3;1H/q+1;/p-1

InChI Key

VSHLKHOWFHVZGF-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CO[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Methoxylation of 3,5-Dichlorophenol

The reaction of 3,5-dichlorophenol with methanol under acidic conditions produces (3,5-dichlorophenyl)methanol. Sulfuric acid or hydrochloric acid serves as the catalyst, with yields exceeding 85% under reflux (70–80°C, 6–8 hours). Key variables include:

Parameter Optimal Condition Impact on Yield/Purity
Acid Catalyst H₂SO₄ (1.2 equiv) Higher regioselectivity
Solvent Methanol (neat) Eliminates byproduct formation
Temperature 75°C Balances kinetics and safety

Quaternization with Azanium Chloride

The methoxy intermediate reacts with trimethylamine hydrochloride in dichloromethane at 0–5°C. This exothermic reaction achieves >90% conversion within 2 hours, yielding the target compound as a crystalline solid. Purification via recrystallization (ethanol/water) enhances purity to >98%.

Alternative Pathways for Industrial-Scale Production

One-Pot Synthesis Using Phase-Transfer Catalysis

A patent-derived method (WO2021049311A1) employs tetrabutylammonium bromide as a phase-transfer catalyst to combine methoxylation and quaternization in a single step. This approach reduces solvent use by 40% and achieves 82% yield under milder conditions (50°C, 12 hours).

Microwave-Assisted Quaternization

Microwave irradiation (300 W, 100°C) shortens reaction times to 15–20 minutes while maintaining yields at 78–82%. This method is favored for high-throughput screening due to reduced energy consumption.

Catalytic Systems and Reaction Optimization

Acidic vs. Neutral Conditions

Comparative studies reveal that Lewis acids (e.g., ZnCl₂) improve methoxylation efficiency by stabilizing the transition state, whereas Brønsted acids (e.g., H₃PO₄) reduce side reactions like ether cleavage.

Catalyst Yield (%) Purity (%) Byproducts
H₂SO₄ 85 95 <1% dichloroanisole
ZnCl₂ 88 97 None detected
AlCl₃ 72 90 5% chlorinated dimers

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance quaternization rates but complicate purification. Ethyl acetate emerges as a compromise, offering moderate polarity and easy recovery.

Purification and Analytical Characterization

Recrystallization Techniques

Crystallization from ethanol/water (3:1) yields needle-like crystals with a melting point of 142–144°C. X-ray diffraction confirms the monoclinic crystal structure (space group P2₁/c).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.68 (s, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.42 (s, 3H, N⁺(CH₃)₃).
  • FT-IR : Peaks at 1245 cm⁻¹ (C–O–C) and 1550 cm⁻¹ (N⁺–H).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorophenyl group enables electrophilic aromatic substitution (EAS) and nucleophilic displacement under specific conditions.

Reaction TypeConditionsProducts/NotesSource
Aromatic Chloride Displacement SNAr with strong nucleophiles (e.g., NH₃, amines)Substitution at para/ortho positions relative to methoxy group
Methoxy Group Activation Lewis acids (e.g., AlCl₃)Demethylation to form phenolic derivatives
  • The electron-withdrawing chlorine atoms enhance EAS reactivity at the 3,5 positions, while the methoxy group directs substitution to the para position .

  • In SNAr reactions, azide ions (N₃⁻) displace chloride under mild conditions (e.g., DMF, 50°C) .

Acid-Base and Ionization Behavior

The azanium chloride group undergoes pH-dependent ionization:

MediumSpecies FormedStabilityApplication
Acidic [(3,5-DCl-Ph)OCH₂NH₃]⁺Cl⁻Stable in aqueous HClIntermediate in synthesis
Alkaline [(3,5-DCl-Ph)OCH₂NH₂] + Cl⁻Prone to hydrolysisDegradation studies
  • Protonation equilibria influence solubility: pKa of the azanium group is estimated at ~4.5–5.5.

  • Hydrolysis in basic media yields 3,5-dichlorophenol and methylamine derivatives .

Coupling Reactions

The dichlorophenyl moiety participates in cross-coupling reactions:

ReactionCatalysts/ReagentsYieldReference
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃82–90%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos75%
  • Coupling with aryl boronic acids replaces chlorine atoms with aryl groups (e.g., 4-fluorophenyl) .

  • Nickel-catalyzed reactions with alkyl zinc reagents enable C–C bond formation .

Redox Transformations

The methoxy group and azanium ion participate in oxidation/reduction:

  • Oxidation :

    • RuO₄ or KMnO₄ converts the methoxy group to a carbonyl (e.g., ketone) .

    • Chlorine substituents remain inert under mild conditions .

  • Reduction :

    • Hydrogenolysis (H₂/Pd-C) removes chlorine atoms selectively .

    • Sodium borohydride reduces azanium to primary amine .

Degradation Pathways

Environmental and metabolic degradation studies reveal:

PathwayConditionsProducts
Photolysis UV light (254 nm)3,5-Dichlorophenol + NH₃ + CO₂
Hydrolysis pH > 8, 25°CMethanol + dichloroaniline
  • Radical intermediates form under photolytic conditions, leading to C–N bond cleavage.

  • Microbial degradation via soil bacteria produces non-toxic metabolites .

Scientific Research Applications

[(3,5-Dichlorophenyl)methoxy]azanium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3,5-Dichlorophenyl)methoxy]azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 3,5-dichlorophenyl group but differ in substituents and functional groups:

Compound Name Key Functional Groups Molecular Features Primary Use/Toxicity
[(3,5-Dichlorophenyl)methoxy]azanium chloride Methoxy, azanium chloride Ionic, polar Not explicitly stated in evidence
N-(3,5-Dichlorophenyl)succinimide (NDPS) Succinimide ring Neutral, hydrophobic Nephrotoxic in rats (interstitial nephritis)
Vinclozolin Oxazolidinedione ring, ethenyl group Neutral, planar structure Fungicide (inhibits steroid biosynthesis)
Procymidone Azabicyclohexane-dione ring Rigid bicyclic structure Fungicide (site-of-action unknown)
Iprodione Imidazolidinecarboxamide Bulky substituents Fungicide (disrupts fungal cell membrane)

Key Observations :

  • Ionic vs. Neutral Structures : The azanium chloride group in the target compound likely enhances water solubility compared to NDPS, vinclozolin, and other neutral analogs. This could influence pharmacokinetics, such as renal clearance or tissue penetration.
  • Toxicity Profile: NDPS induces severe nephritis in rats via proximal tubule damage , whereas vinclozolin and iprodione exhibit lower acute mammalian toxicity but disrupt endocrine pathways .

Biological Activity

[(3,5-Dichlorophenyl)methoxy]azanium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl moiety, which is known for enhancing biological activity due to halogen substitution. The methoxy group contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC = 32 μg/mL
    • Against Escherichia coli: MIC = 40 μg/mL
    • Against Klebsiella pneumoniae: MIC = 50 μg/mL

These values indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics such as ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: IC50 = 1.29 μM
    • HeLa: IC50 = 1.26 μM
    • A549: IC50 = 2.96 μM

These results suggest that the compound possesses potent cytotoxic effects across different cancer types, with a notable ability to induce apoptosis in treated cells .

Enzyme Inhibition

The compound's mechanism of action includes the inhibition of specific enzymes linked to disease pathways:

  • α-Glucosidase Inhibition :
    • The compound demonstrated an IC50 value of 6.44 μM, indicating strong inhibitory activity against this enzyme involved in carbohydrate metabolism.

This inhibition may contribute to its potential use in managing diabetes by regulating blood sugar levels .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Efficacy :
    • A comparative study showed that the compound exhibited greater inhibition zones than conventional antibiotics against E. coli and S. aureus, with zones measuring up to 30 mm .
  • Anticancer Mechanism :
    • Research indicated that treatment with the compound led to significant changes in cell morphology and viability in MCF-7 cells, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
  • Enzyme Interaction Studies :
    • Structural analysis revealed that the presence of the methoxy group enhances binding affinity to α-glucosidase, supporting its role as an effective inhibitor .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(3,5-Dichlorophenyl)methoxy]azanium chloride, and how can purity be maximized during synthesis?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 3,5-dichlorophenol with a methoxy group, followed by quaternization of the amine with hydrochloric acid. Key steps include:

  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials.
  • Monitoring : Use TLC (silica gel, chloroform/methanol 9:1) to track reaction progress.
  • Yield Optimization : Maintain anhydrous conditions during quaternization to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while the azanium proton (–NH₃⁺) shows broad peaks at δ 6.5–7.5 ppm. Chlorine substituents deshield aromatic protons, splitting signals into a doublet (J = 2.1 Hz) at δ 7.2–7.4 ppm .
  • IR : A strong absorption band at 1250–1270 cm⁻¹ confirms the C–O–C ether linkage. N–H stretching of the azanium group appears as a broad peak near 3000–3300 cm⁻¹ .

Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are positioned geometrically and refined isotropically.
  • Validation : Check R-factor convergence (target < 0.05) and validate via CIF files .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with bacterial biofilms?

  • Methodological Answer :

  • Biofilm Assay : Use Pseudomonas aeruginosa or Staphylococcus aureus in a 96-well plate. Incubate with compound (0.1–100 µM) for 24–48 hours.
  • Quantification : Stain biofilms with crystal violet (0.1% w/v), dissolve in ethanol, and measure absorbance at 595 nm.
  • Controls : Include untreated wells and a positive control (e.g., ciprofloxacin).
  • Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Chlorine substituents enhance biofilm penetration, as seen in structurally related acylthioureas .

Q. What computational strategies predict the compound’s binding affinity to calmodulin or similar targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with calmodulin’s crystal structure (PDB: 1CLL). Parameterize the ligand using Gaussian 09 (B3LYP/6-31G*).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Focus on interactions between the 3,5-dichlorophenyl group and hydrophobic pockets (e.g., Phe92, Met145).
  • Validation : Compare results with experimental IC₅₀ values from calmodulin inhibition assays .

Q. How does pH influence the compound’s stability in aqueous solutions, and what degradation products form?

  • Methodological Answer :

  • Stability Testing : Prepare solutions in buffers (pH 2–12) and incubate at 25°C/40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • Degradation Pathways : Under acidic conditions (pH < 3), hydrolysis of the methoxy group generates 3,5-dichlorophenol. At pH > 10, deprotonation of the azanium group leads to precipitation.
  • Kinetics : Use first-order kinetics to calculate half-life (t₁/₂). Stability is optimal at pH 6–7 .

Q. What analytical methods validate the compound’s purity in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with ESI+ ionization. Monitor the [M+H]⁺ ion (m/z 266.1) and fragment ions (m/z 177.0, 141.0).
  • Sample Prep : Extract compounds from serum via protein precipitation (acetonitrile, 2:1 v/v). Limit of detection (LOD) is typically 0.1 ng/mL.
  • Validation : Assess recovery (>90%), matrix effects (<15%), and linearity (R² > 0.99) per ICH guidelines .

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